molecular formula C8H18N2O2S B1454238 N-propylpiperidine-1-sulfonamide CAS No. 1094460-18-0

N-propylpiperidine-1-sulfonamide

Cat. No. B1454238
M. Wt: 206.31 g/mol
InChI Key: DKCJBARFRSQUCT-UHFFFAOYSA-N
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Description

N-propylpiperidine-1-sulfonamide is an organosulfur compound that belongs to the piperidine family. It has a CAS Number of 1094460-18-0 and a molecular weight of 206.31 .


Molecular Structure Analysis

The InChI code for N-propylpiperidine-1-sulfonamide is 1S/C8H18N2O2S/c1-2-6-9-13(11,12)10-7-4-3-5-8-10/h9H,2-8H2,1H3 . This indicates that the molecule is composed of 8 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

  • Synthesis of Sulfonamides

    A novel method for the synthesis of sulfonamides was developed due to the limitations of standard reactions for sulfonamide formation. This method involves the aminolysis of p-nitrophenylsulfonates to yield potent and selective adenosine A2B receptor antagonists. This approach overcomes the low yields of traditional methods and achieves satisfying to very good yields for a variety of amines (Luo et al., 2006).

  • Carbon-14 Labeling for Drug Research

    Carbon-14 labeling of (S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, known as (−)OSU-6162, has been achieved for pharmacological studies. This compound is a dopamine autoreceptor antagonist with potential antipsychotic properties. The labeled product is used for drug metabolism and pharmacokinetic studies in drug discovery and development (A. Chaudhary & J. P. McGrath, 2000).

  • Anticancer and Antiviral Applications

    Sulfonamides show substantial antitumor activity in vitro and in vivo. They operate through various mechanisms such as carbonic anhydrase inhibition, cell cycle perturbation, and disruption of microtubule assembly. Some sulfonamide derivatives are undergoing clinical trials for cancer treatment. Furthermore, they exhibit remarkable antiviral activity, especially in HIV treatment, by inhibiting viral replication through zinc ion ejection from critical zinc finger viral proteins (A. Scozzafava et al., 2003).

  • Environmental Analysis and Food Safety

    A method for detecting sulfonamide residues in chicken meat and eggs has been established, leveraging high-performance liquid chromatography. This is crucial for ensuring food safety and monitoring antibiotic use in agriculture (J. Premarathne et al., 2017).

  • Acidity and Reactivity in Drug Design

    The acidity of sulfonamides is pivotal for their reactivity and suitability as prodrugs. Understanding the factors affecting the acidity of the sulfonamido group leads to insights into the reactivity of sulfa drugs towards acylating agents and informs the design of sulfonamide prodrugs (J. Gomes & P. Gomes, 2005).

  • Synthesis of Novel Sulfonamide Drugs

    Recent research focused on the synthesis of sulfonamides by reacting p-toluenesulfonyl chloride with different compounds, leading to products with antibacterial potential and acceptable safety for future medicinal drug use (S. Hussain et al., 2022).

properties

IUPAC Name

N-propylpiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-2-6-9-13(11,12)10-7-4-3-5-8-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCJBARFRSQUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propylpiperidine-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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